molecular formula C6H2BrF2I B2789882 1-Bromo-3,4-difluoro-2-iodobenzene CAS No. 1208077-27-3

1-Bromo-3,4-difluoro-2-iodobenzene

Cat. No.: B2789882
CAS No.: 1208077-27-3
M. Wt: 318.887
InChI Key: FKKYIFFIESVNPF-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-2-iodobenzene is an organohalide compound with the molecular formula C6H2BrF2I. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluoro-2-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of aniline derivatives followed by halogen exchange reactions. For instance, starting with 3,4-difluoroaniline, the compound can be diazotized and subsequently treated with potassium iodide and bromine to introduce the iodine and bromine atoms, respectively .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts to facilitate the halogenation steps .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,4-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

1-Bromo-3,4-difluoro-2-iodobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-difluoro-2-iodobenzene in chemical reactions involves the activation of the carbon-halogen bonds. The presence of multiple halogens on the benzene ring makes it a versatile intermediate for various transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • 1-Bromo-3,5-difluoro-4-iodobenzene
  • 2-Bromo-1-fluoro-4-iodobenzene
  • 1-Bromo-2-fluoro-4-iodobenzene

Comparison: 1-Bromo-3,4-difluoro-2-iodobenzene is unique due to the specific positioning of the halogens on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain cross-coupling reactions and nucleophilic substitutions due to the electronic effects of the fluorine atoms .

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-2-4(8)5(9)6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKYIFFIESVNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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